molecular formula C19H29N3O2 B2562150 N1-(tert-butyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955610-60-3

N1-(tert-butyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2562150
M. Wt: 331.46
InChI Key: PSEWILSNTGXKNM-UHFFFAOYSA-N
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Description

N1-(tert-butyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, also known as TBOA, is a potent inhibitor of glutamate transporters. It has been extensively studied for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Three Sequential C-N Bond Formations: The utility of tert-Butyl nitrite as a N1 synthon in multicomponent reactions involving quinolines and isoquinolines has been demonstrated. This process involves two sp2 C-H functionalizations leading to the formation of fused quinolines and isoquinolines via three sequential C-N bond formations, highlighting the synthetic versatility of such compounds (Prasenjit Sau et al., 2018).

Mechanistic Insights into Molecular Behavior

  • Intramolecular Charge-Transfer Mechanism: Quantum-chemical calculations have shown that the amino twist angle plays a crucial role in the intramolecular charge transfer and dual fluorescence observed in related quinoline derivatives, suggesting the significance of structural features in determining the electronic properties of such compounds (C. Hättig et al., 2006).

Potential Applications in Material Science

  • Sensitized Photooxygenation: Studies on the photooxygenation of tert-alkyl phenyl sulfides have shed light on the role of superoxide anion in C-S bond cleavage, which could have implications for the development of photochemical processes in material synthesis and environmental applications (E. Baciocchi et al., 2006).

Medical and Pharmacological Research

  • Antimalarial Drug Development: The preclinical evaluation of N-tert-butyl isoquine highlights its potential as an affordable and effective antimalarial, showcasing the relevance of quinoline derivatives in addressing global health challenges (P. O’Neill et al., 2009).

Advanced Therapeutic Approaches

  • Stroke Treatment: Tetramethylpyrazine nitrones and quinolylnitrones have been reviewed for their promising applications in the treatment of stroke, indicating the potential of quinoline derivatives in developing novel therapeutic agents for neuroprotection and thrombolytic activity (J. Marco-Contelles, 2020).

properties

IUPAC Name

N'-tert-butyl-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-5-22-12-6-7-15-13-14(8-9-16(15)22)10-11-20-17(23)18(24)21-19(2,3)4/h8-9,13H,5-7,10-12H2,1-4H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEWILSNTGXKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

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